1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with naphthalen-1-ylmethyl and phenyl groups
Preparation Methods
The synthesis of 1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the purine core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.
Scientific Research Applications
1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
848682-92-8 |
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Molecular Formula |
C26H23N5O2 |
Molecular Weight |
437.503 |
IUPAC Name |
1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H23N5O2/c1-28-23-22(30-16-8-15-29(25(30)27-23)20-12-3-2-4-13-20)24(32)31(26(28)33)17-19-11-7-10-18-9-5-6-14-21(18)19/h2-7,9-14H,8,15-17H2,1H3 |
InChI Key |
JIFVYVXEGWLMNF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCCN(C5=N2)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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